3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
説明
This compound features a complex polycyclic scaffold comprising a thieno[2,3-d]pyrimidine core fused with a cyclohepta[4,5] ring system. Key structural elements include:
- A pyrido[1,2-a]pyrimidin-4-one methyl substituent at position 1, which may enhance hydrogen-bonding capacity and target affinity.
- A tetrahydrocycloheptane ring, introducing conformational flexibility compared to smaller cyclohexane-based analogs.
The compound’s synthesis likely follows protocols analogous to those described for related thieno[2,3-d]pyrimidine derivatives, such as cyclocondensation of thiourea intermediates with α,β-unsaturated ketones, followed by functionalization via alkylation or nucleophilic substitution .
特性
IUPAC Name |
4-(4-ethoxyphenyl)-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-2-36-20-13-11-19(12-14-20)32-26(34)25-21-8-4-3-5-9-22(21)37-27(25)31(28(32)35)17-18-16-24(33)30-15-7-6-10-23(30)29-18/h6-7,10-16H,2-5,8-9,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHMXUSIQUEVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)SC6=C3CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that may influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4S |
| Molecular Weight | 514.167 g/mol |
| InChI | InChI=1S/C28H26N4O4S/... |
| CAS Number | Not provided |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
-
Formation of the Core Structure :
- This involves cyclization reactions using appropriate precursors like pyridine derivatives and carbonyl compounds.
-
Introduction of Functional Groups :
- Urea moieties can be introduced via reactions with isocyanates.
-
Final Modifications :
- Additional steps to modify the ethoxy and pyrido groups may enhance biological activity.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For example:
- A study on related pyrido[1,2-a]pyrimidine derivatives demonstrated inhibition of various cancer cell lines including breast and lung cancers at concentrations as low as 10 µM .
The proposed mechanism of action for this compound likely involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Potential targets include:
- MAPK Pathway : Inhibition of the MEK-MAPK pathway has been documented in related compounds, suggesting a similar action for this molecule .
Case Studies
- In Vivo Studies :
- In Vitro Assays :
Structure-Activity Relationship (SAR)
The presence of the ethoxy group at the para position on the phenyl ring appears to enhance lipophilicity and potentially improve cellular uptake. Variations in substituents on the pyrido ring also affect biological activity; for instance:
| Compound Variation | Observed Activity |
|---|---|
| Ethoxy vs. Methoxy Substituent | Ethoxy shows higher activity |
| Positioning of Functional Groups | Changes in potency observed |
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Impact of Substituents on Bioactivity :
- The 4-ethoxyphenyl group in the target compound likely improves metabolic stability compared to the 4-nitrophenyl analog, which may undergo nitro-reduction to reactive intermediates .
- Alkylthio substituents (e.g., in compounds 7–11 ) enhance lipophilicity but may reduce solubility, necessitating formulation optimization.
Scaffold-Dependent Mechanism of Action (MOA): Compounds with the thieno[2,3-d]pyrimidine core exhibit kinase inhibition profiles distinct from triterpenoids (e.g., OA/HG) due to differences in hydrogen-bonding motifs . Park et al. (2023) demonstrated that scaffold similarity (e.g., OA vs. HG) strongly predicts shared MOAs, while minor substituent changes (e.g., ethoxy vs. nitro) alter target selectivity .
Structural Similarity and Transcriptome Correlation :
- Only 20% of structurally similar compounds (Tanimoto coefficient >0.85) show significant overlap in gene expression profiles, emphasizing the role of biological context (e.g., cell type, dose) .
Table 2: Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
